

Basic physical and chemical properties of (+)-Pyraclofos

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Pyraclofos

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An In-depth Technical Guide to the Basic Physical and Chemical Properties of **(+)-Pyraclofos**

Introduction

Pyraclofos is a synthetic organophosphate insecticide belonging to the organothiophosphate subclass.^[1] It is characterized by a chiral phosphorus atom, resulting in enantiomers with potentially distinct biological activities. [] As an acetylcholinesterase (AChE) inhibitor, it functions through contact, respiratory, and stomach action to disrupt insect neurotransmission. ^[2] This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of **(+)-Pyraclofos**, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The core physicochemical properties of Pyraclofos are summarized in the table below, followed by a more detailed description of its characteristics.

Property	Value	Reference
IUPAC Name	O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate	[2][3][4]
Synonyms	Boltage, Starlex, Voltage, OMS 3040	[2][5][6][7][8][9]
CAS Number	77458-01-6 (former), 89784-60-1	[2][3][4][5][6][7][9][10][11]
Molecular Formula	C ₁₄ H ₁₈ ClN ₂ O ₃ PS	[2][3][4][5][6][7][10][11][12][13]
Molecular Weight	360.8 g/mol	[2][5][7]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	454 °C (predicted)	[2][14]
Water Solubility	33 mg/L (at 20°C, pH 7)	[2]
Organic Solvent Solubility	Miscible with acetone and ethanol	[2][5]
pKa	-1.95 ± 0.10 (predicted)	[6]
Octanol/Water Partition Coefficient (logP)	5.192 (calculated)	[8]

Stability and Reactivity

Pyraclofos is relatively stable under normal environmental conditions. However, it is susceptible to degradation under extreme pH levels or high temperatures.[5] Hydrolysis occurs readily under basic (alkaline) conditions, while the compound is more stable in acidic and neutral solutions.[15] Exposure to strong acids or bases can lead to hydrolysis and other degradation pathways.[5] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NO_x), sulfur oxides (SO_x), phosphorus oxides (PO_x), and chlorine (Cl⁻).[6]

Experimental Protocols

Synthesis of (+)-Pyraclofos

The synthesis of Pyraclofos is a multi-step process that involves the formation of a phosphorothioate ester.[\[2\]](#)

Methodology:

- **Preparation of Key Intermediate:** The synthesis starts with the key intermediate, 1-(4-chlorophenyl)-1H-pyrazol-4-ol.
- **Phosphorylation:** This intermediate is reacted with ethyl chlorophosphate to introduce the O-ethyl phosphorothioate group.
- **Coupling Reaction:** The resulting product is then coupled with propyl mercaptan.
- **Reaction Conditions:** This final step is conducted under controlled conditions, typically requiring an inert atmosphere to prevent unwanted side reactions. A base, such as triethylamine, is used to neutralize byproducts generated during the reaction.[\[2\]](#)

Determination of Hydrolytic Stability

The stability of Pyraclofos in aqueous solutions can be determined by studying its hydrolysis rate at various pH levels.[\[15\]](#)

Methodology:

- **Buffer Preparation:** Prepare buffered aqueous solutions at specific pH values (e.g., pH 5.0, 7.0, and 9.0).
- **Incubation:** Introduce a known concentration of Pyraclofos into each buffered solution and incubate at a constant temperature (e.g., 40°C).
- **Sampling:** At predetermined time intervals, withdraw aliquots from each solution.
- **Analysis:** Quantify the concentration of remaining Pyraclofos in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Kinetics:** The degradation data is then used to calculate the hydrolysis rate constants (k) and half-lives ($t_{1/2}$) by fitting to a pseudo-first-order kinetics model.[\[15\]](#)

Enantiomeric Separation and Analysis

To study the properties of the individual enantiomers, **(+)-Pyraclofos** and **(-)-Pyraclofos**, a chiral separation method is required.

Methodology:

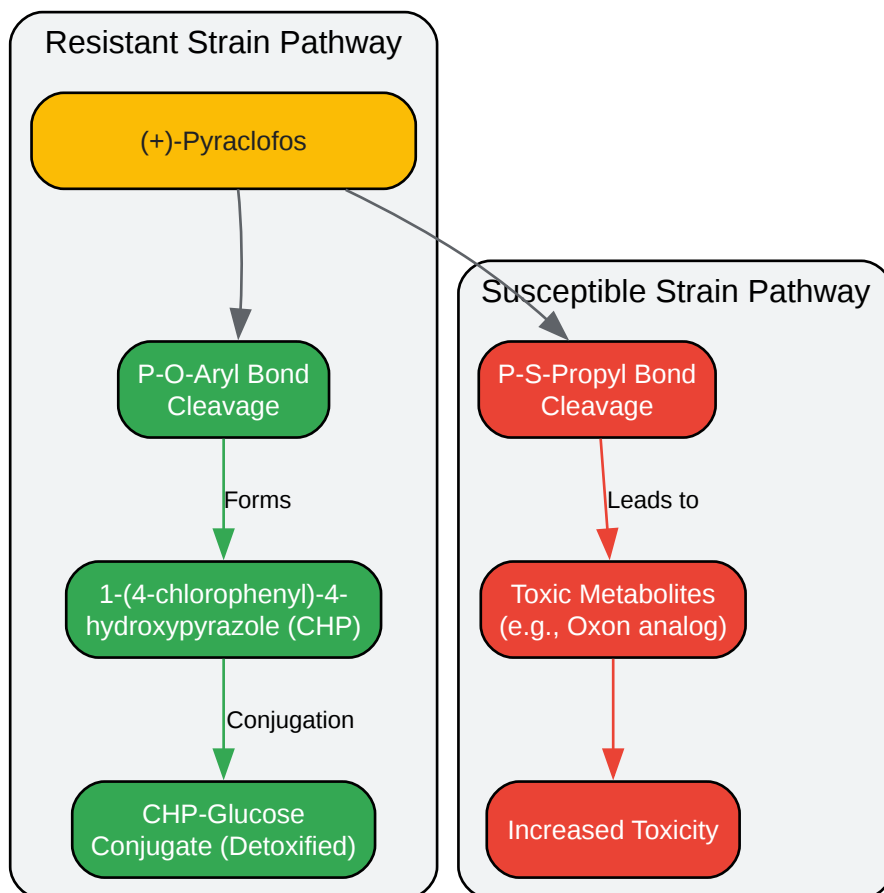
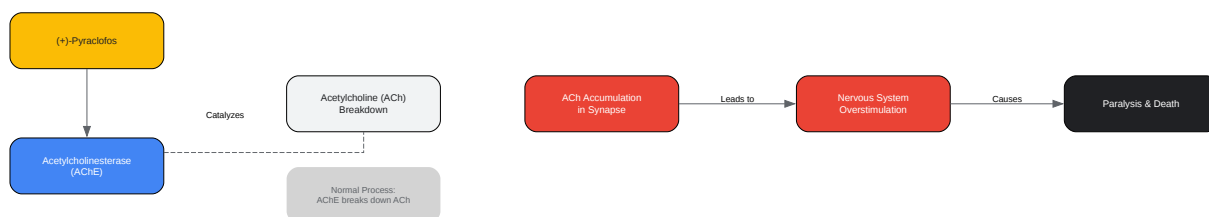
- **Chromatographic System:** Utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS) for detection.
- **Chiral Column:** Employ a chiral stationary phase, such as a cellulose tri-(4-chloro-3-methylphenylcarbamate) column, which is capable of resolving the enantiomers.[15]
- **Mobile Phase:** Use an appropriate mobile phase composition, optimized for the separation of the enantiomers.
- **Analysis:** Inject the Pyraclofos sample into the HPLC system. The enantiomers will elute at different retention times, allowing for their individual quantification by the MS/MS detector. This method can also be used to confirm the configurational stability of the enantiomers in various matrices.[15]

Mechanism of Action and Metabolism

Inhibition of Acetylcholinesterase (AChE)

The primary mechanism of insecticidal action for Pyraclofos is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is critical for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[16]

By binding to the active site of AChE, Pyraclofos prevents the hydrolysis of ACh.[5] This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors. The consequent overstimulation of the nervous system causes paralysis and ultimately leads to the death of the insect.[5]



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- To cite this document: BenchChem. [Basic physical and chemical properties of (+)-Pyraclofos]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12732547#basic-physical-and-chemical-properties-of-pyraclofos]

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